molecular formula C25H25BrN4 B11221097 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11221097
M. Wt: 461.4 g/mol
InChI Key: BPZAMYINPAWOPS-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a fused heterocyclic compound comprising a pyrrolo[2,3-d]pyrimidine core substituted with a 4-bromophenyl group at position 7, a phenyl group at position 5, and a 3,5-dimethylpiperidine moiety at position 2.

Properties

Molecular Formula

C25H25BrN4

Molecular Weight

461.4 g/mol

IUPAC Name

7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H25BrN4/c1-17-12-18(2)14-29(13-17)24-23-22(19-6-4-3-5-7-19)15-30(25(23)28-16-27-24)21-10-8-20(26)9-11-21/h3-11,15-18H,12-14H2,1-2H3

InChI Key

BPZAMYINPAWOPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Regioselectivity in Cross-Coupling

Competing reactivity at the 2- and 4-positions necessitates careful protecting group strategy. Benzyl protection of the 4-chloro group during Suzuki coupling at the 7-position minimizes side reactions.

Piperidine Steric Effects

The 3,5-dimethyl substituents on piperidine introduce steric hindrance, requiring elevated temperatures (75°C vs. typical 50°C for unsubstituted piperidines) and prolonged reaction times.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water mixtures achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a valuable building block for synthesizing more complex molecules. The unique structure allows it to participate in various organic reactions, including cyclization and substitution reactions. It can be used as an intermediate in the synthesis of other pyrrolopyrimidine derivatives, which have been shown to possess significant biological activities.

Biology

This compound is being investigated for its potential biological activities. Research indicates that pyrrolopyrimidine derivatives can act as enzyme inhibitors or receptor modulators. For example, studies have shown that similar compounds can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. This suggests that this compound might also exhibit antiangiogenic properties .

Medicine

In medicinal chemistry, this compound is being explored as a lead candidate for drug development targeting various diseases. Its structural similarity to known pharmacophores allows it to be evaluated for therapeutic properties such as anticancer activity and anti-inflammatory effects. The ability to modify its structure opens avenues for creating analogs with enhanced potency and selectivity against specific biological targets .

Industry

The industrial applications of this compound include its potential use as a catalyst in chemical reactions or as a precursor in the synthesis of novel materials. Its unique properties may also allow it to be incorporated into polymer matrices or coatings that require specific chemical functionalities.

Case Studies

Several studies have documented the synthesis and evaluation of pyrrolopyrimidine derivatives similar to this compound:

  • VEGFR Inhibition : A study synthesized various N-substituted pyrrolo[2,3-d]pyrimidines as VEGFR inhibitors, demonstrating their ability to reduce tumor growth in preclinical models .
  • Anticancer Activity : Another investigation focused on the anticancer properties of similar compounds, highlighting their effectiveness against different cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to a broader class of pyrrolo[2,3-d]pyrimidine derivatives, which vary in substituents at positions 4, 5, and 5. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions 4, 5, 7) Molecular Weight Key Properties/Applications References
7-(4-Bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4: 3,5-dimethylpiperidine; 5: phenyl; 7: 4-bromophenyl 476.37 (calc.) Kinase inhibition (inferred); enhanced lipophilicity
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4: pyrrolidine; 5: 4-chlorophenyl; 7: 4-methylphenyl 388.72 Antitumor activity; stabilized by C–H⋯C interactions
4-Chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4: Cl; 5: phenyl; 7: 4-fluorophenyl 323.76 Intermediate for kinase inhibitors
7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 4: OH; 5: phenyl; 7: 4-methylphenyl 301.35 Solubility challenges; scaffold for prodrugs
7-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4: 4-methylpiperazine; 7: 4-fluorophenyl 417.48 (calc.) Improved solubility; CNS-targeting potential

Crystallographic and Conformational Insights

  • The 3,5-dimethylpiperidine group in the target compound likely adopts a chair or twisted conformation, enhancing steric shielding compared to pyrrolidine analogs (half-chair conformation) .
  • In 5-(4-chlorophenyl)-7-(4-methylphenyl)-..., the pyrrolidine ring adopts a half-chair conformation (δ = 0.407 Å, ψ = 270.5°), with dihedral angles of 66.35° between fused rings . Similar strain is expected in the target compound due to bulky bromophenyl and piperidine groups.
  • Weak C–H⋯π and π-π interactions stabilize supramolecular packing in analogs, a feature likely conserved in the bromophenyl derivative .

Key Research Findings

Substituent Effects :

  • Bromine at position 7 enhances electrophilicity, making the compound a candidate for covalent kinase inhibitors.
  • Piperidine vs. pyrrolidine at position 4 alters conformational dynamics: piperidine’s larger ring size reduces ring strain but may limit binding pocket compatibility .

Synthetic Challenges :

  • Bromine’s steric bulk complicates coupling reactions, requiring optimized conditions (e.g., DMF as solvent, elevated temperatures) .

Structural Stability :

  • Pseudoinversion centers and C–H⋯C interactions (observed in analogs) likely stabilize the target compound’s crystal lattice, critical for formulation .

Biological Activity

The compound 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine , identified by its CAS number 1177600-74-6, is part of a class of pyrrolo[2,3-d]pyrimidines that have garnered attention for their potential biological activities. These compounds are recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H23BrN2OC_{16}H_{23}BrN_2O, with a molecular weight of approximately 375.73 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core substituted with a bromophenyl group and a piperidine moiety, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that pyrrolo[2,3-d]pyrimidines exhibit a range of biological activities:

  • Anticancer Activity : Compounds in this class have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in tumor growth.
  • Antiviral Effects : Some derivatives demonstrate activity against viral infections by targeting viral replication processes.
  • Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

In Vitro Studies

Several studies have evaluated the biological activity of pyrrolo[2,3-d]pyrimidines, including the compound :

  • Antiplasmodial Activity : A study assessed the inhibitory effects of various pyrrolo[2,3-d]pyrimidines on Plasmodium falciparum CDPK4. The results indicated moderate antiplasmodial activity in vitro with IC50 values in the low micromolar range for several derivatives (Table 1) .
    CompoundIC50 (μM)Activity
    2b5.0Moderate
    2g4.8Moderate
    2j6.1Moderate
    2m5.5Moderate
  • Cytotoxicity Assays : The same study also evaluated cytotoxicity against HeLa cells, finding that most compounds had acceptable safety profiles with only one exhibiting significant cytotoxic effects .

The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets:

  • Inhibition of Kinases : Pyrrolo[2,3-d]pyrimidines have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer proliferation and survival.
  • Binding Affinity : Molecular docking studies suggest that these compounds can effectively bind to the active sites of targeted enzymes, such as PfCDPK4, leading to inhibition of their activity .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrrolo[2,3-d]pyrimidine derivatives for their FGFR inhibitory activity:

  • Compound 4h demonstrated potent inhibition against FGFR1–4 with IC50 values ranging from 7 to 712 nM and showed efficacy in inhibiting breast cancer cell proliferation . This highlights the potential for further development of similar compounds targeting FGFR pathways.

Q & A

Basic Research Questions

Q. How can the synthesis of 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

Core scaffold formation : Start with a pyrrolo[2,3-d]pyrimidine backbone. Use intermediates like 4-chloro-5-phenyl-pyrrolo[2,3-d]pyrimidine (similar to methods in ), where chlorination at the 4-position allows nucleophilic substitution.

Substitution with 3,5-dimethylpiperidine : React the 4-chloro intermediate with 3,5-dimethylpiperidine under basic conditions (e.g., NaH in DMF) to introduce the piperidinyl group .

Bromophenyl and phenyl group installation : Utilize Suzuki coupling or direct arylation for introducing the 4-bromophenyl and phenyl groups at positions 7 and 5, respectively .

  • Key optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the pyrrolo[2,3-d]pyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituents (e.g., 3,5-dimethylpiperidine methyl groups at δ 1.0–1.5 ppm) .
  • X-ray crystallography : Resolve the planar conformation of the pyrrole and pyrimidine rings and dihedral angles of substituents (e.g., bromophenyl group twisted at ~32.6°) .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z with <2 ppm error) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) influence biological activity?

  • Methodological Answer :

  • Comparative synthesis : Synthesize analogs (e.g., 7-(4-chlorophenyl) derivative) using similar protocols .
  • Kinase inhibition assays : Test activity against kinases (e.g., EGFR, VEGFR) using ATP-binding assays. Bromophenyl groups may enhance hydrophobic interactions in kinase pockets compared to chlorophenyl .
  • SAR analysis : Correlate substituent electronegativity (Br vs. Cl) with IC₅₀ values. Bromine’s larger atomic radius may improve binding affinity .

Q. What intermolecular interactions stabilize the crystal structure, and how do they affect solubility?

  • Methodological Answer :

  • X-ray analysis : Identify weak C–H⋯Br and C–H⋯N interactions (3.5–3.8 Å) and π-π stacking between pyrrole and benzene rings (centroid distances ~3.56 Å) .
  • Solubility testing : Poor aqueous solubility due to hydrophobic aromatic stacking. Improve via co-crystallization with cyclodextrins or salt formation .

Q. How can computational methods predict the compound’s binding mode to target proteins?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 1M17). The 3,5-dimethylpiperidine group may occupy a hydrophobic cleft, while the bromophenyl interacts with conserved residues .
  • MD simulations : Simulate binding stability over 100 ns. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Notes

  • Contradictions : reports two synthetic routes (NaH/MeI vs. NBS), but yields vary (88% vs. 76%). Optimize based on scalability and purity requirements.

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